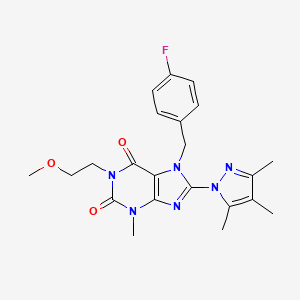

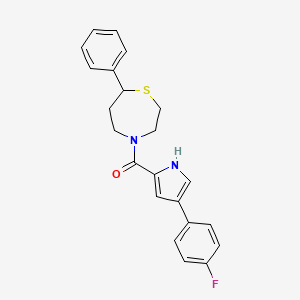

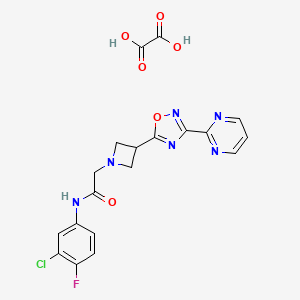

7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a purine derivative, which is a class of molecules that are widely studied for their biological activities and potential therapeutic applications. Purine derivatives are known to play critical roles in various biochemical processes and can act as inhibitors for certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) .

Synthesis Analysis

The synthesis of purine derivatives often involves selective methylation processes. A method for selective N-7 methylation of purines has been described using 2,2,2-trifluoroethanol as a solvent, which facilitates the methylation at the N-7 position when protected at N-9 by p-methoxybenzyl . This method could potentially be applied to the synthesis of the compound , given its structural similarity to the described substrates.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine core, which in the case of the compound , is substituted at various positions. The N-1 and N-7 positions are particularly relevant for biological activity, as seen in the synthesis of DPP-IV inhibitors, where substituents at these positions have been shown to significantly affect inhibitory activity .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, depending on their substituents. The presence of a 4-fluorobenzyl group could influence the reactivity of the compound, potentially affecting its ability to interact with biological targets or undergo further chemical transformations. The trimethylpyrazolyl group could also play a role in the chemical behavior of the compound, although specific reactions pertaining to this substituent are not detailed in the provided papers.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, it can be inferred that the presence of fluorine and methoxyethyl groups could affect properties such as solubility, boiling point, and stability. The overall structure of the compound suggests it would have a significant molecular weight and complexity, which could influence its pharmacokinetic properties if used as a drug .

Applications De Recherche Scientifique

Urinary Metabolites and Drug Analysis

Studies on the urinary metabolites of various drugs, such as DX-8951, a novel camptothecin analog in rats and humans, highlight the importance of understanding drug metabolism and elimination. These insights are crucial for drug development and therapeutic monitoring (Atsumi et al., 2001).

Environmental Exposure and Endocrine Disruption

Research on the detection of phenolic endocrine disrupting chemicals (EDCs) in maternal blood plasma and amniotic fluid underscores the environmental and health impact of chemical exposure. Such studies are essential for assessing risks and establishing safety standards for chemical exposure (Shekhar et al., 2017).

Foodstuff Contamination and Human Exposure

Investigations into the occurrence of and dietary exposure to parabens in foodstuffs from the United States provide insights into human exposure to preservatives and their potential health implications. This research is vital for food safety and regulatory policies (Liao et al., 2013).

Pharmacokinetics and Drug Safety

The preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist, highlight the significance of understanding the pharmacokinetic profile of new drugs for determining their safety and efficacy in clinical trials (Garner et al., 2015).

Exposure to Chemicals in Swimming Pools

Research on the occurrence and human exposure of parabens and their chlorinated derivatives in swimming pools emphasizes the need for monitoring and managing chemical exposure in recreational settings. This is crucial for public health and safety standards (Li et al., 2015).

Propriétés

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O3/c1-13-14(2)25-29(15(13)3)21-24-19-18(28(21)12-16-6-8-17(23)9-7-16)20(30)27(10-11-32-5)22(31)26(19)4/h6-9H,10-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJIQVBSRSISCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)